molecular formula C24H18ClN4O12PS2 B12320517 Chlorophosphonazo mA

Chlorophosphonazo mA

Cat. No.: B12320517
M. Wt: 685.0 g/mol
InChI Key: CTPAOCBGSYHNQC-UHFFFAOYSA-N
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Description

Chlorophosphonazo mA is a chemical compound known for its application in analytical chemistry, particularly in the spectrophotometric determination of various metal ions. It is a derivative of chromotropic acid and contains bis-azo and phosphoryl groups, which contribute to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chlorophosphonazo mA involves the reaction of chromotropic acid with phosphoryl chloride and aromatic amines under controlled conditions. The reaction typically requires an acidic medium and elevated temperatures to facilitate the formation of the bis-azo structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Mechanism of Action

Chlorophosphonazo mA exerts its effects through the formation of stable complexes with metal ions. The bis-azo and phosphoryl groups in its structure facilitate the binding of metal ions, leading to changes in the absorption spectra of the compound. This property is exploited in spectrophotometric assays to quantify metal ion concentrations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chlorophosphonazo mA is unique due to its high sensitivity and selectivity for certain metal ions, making it a valuable tool in analytical chemistry. Its ability to form stable complexes with a wide range of metal ions sets it apart from other similar compounds .

Properties

Molecular Formula

C24H18ClN4O12PS2

Molecular Weight

685.0 g/mol

IUPAC Name

3-[(3-acetylphenyl)diazenyl]-6-[(4-chloro-2-phosphonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C24H18ClN4O12PS2/c1-11(30)12-3-2-4-15(7-12)26-28-21-18(43(36,37)38)8-13-9-19(44(39,40)41)22(24(32)20(13)23(21)31)29-27-16-6-5-14(25)10-17(16)42(33,34)35/h2-10,31-32H,1H3,(H2,33,34,35)(H,36,37,38)(H,39,40,41)

InChI Key

CTPAOCBGSYHNQC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N=NC2=C(C=C3C=C(C(=C(C3=C2O)O)N=NC4=C(C=C(C=C4)Cl)P(=O)(O)O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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